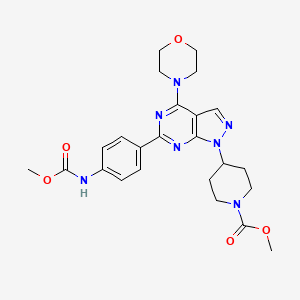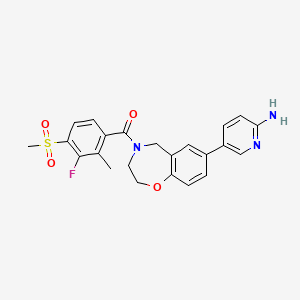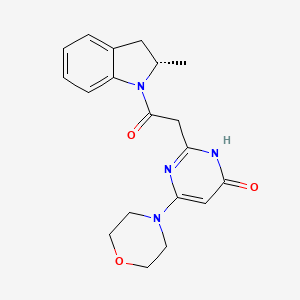
Trimetazidine
説明
トリメタジジンは、化学式1-(2,3,4-トリメトキシベンジル)ピペラジンで知られる薬剤であり、心臓への血流減少に起因する胸痛を特徴とする狭心症の治療に主に使用されます。これは細胞保護性抗虚血剤として分類されており、虚血(血流減少)によって引き起こされる損傷から細胞を保護するのに役立ちます。 トリメタジジンは、フランスのLaboratoires Servierによって最初に開発および販売され、その治療上の利点のためにさまざまな国で使用されています .
2. 製法
合成経路と反応条件: トリメタジジンは、還元アミノ化反応によって合成できます。このプロセスは、2,3,4-トリメトキシベンズアルデヒドとピペラジンを触媒として蟻酸の存在下で反応させることから始まります。 次に、反応混合物を還流、酸性化、ロータリーエバポレーションにかけ、トリメタジジンを得ます . 別の方法では、ピコリンアミドとイリジウムの錯体を触媒として使用し、蟻酸を水素源として使用します .
工業的生産方法: 工業的な環境では、トリメタジジンの合成は通常、2,3,4-トリメトキシベンズアルデヒドとピペラジンを出発物質として使用します。反応は蟻酸によって触媒され、生成物は結晶化およびその他の分離技術によって精製されます。 この方法は、高い収率、低コスト、および環境への配慮という利点があります .
作用機序
トリメタジジンは、脂肪酸の酸化に関与する酵素である長鎖3-ケトアシルCoAチオラーゼを阻害することによってその効果を発揮します。脂肪酸の酸化を減らし、グルコースの酸化を促進することにより、トリメタジジンは虚血状態での細胞エネルギーレベルを維持するのに役立ちます。 このメカニズムは、イオンポンプと膜透過性ナトリウム-カリウム流の適切な機能を保証し、細胞恒常性を維持します .
6. 類似の化合物との比較
トリメタジジンは、その特異的な作用機序のために、細胞保護性抗虚血剤のクラスではユニークです。類似の化合物には以下が含まれます。
ラノラジン: 心臓細胞における遅いナトリウム電流を阻害することによって作用する別の抗狭心症薬。
イバブラジン: 洞結節におけるファンニー電流(If)を阻害することによって心拍数を減らす薬。
ニコランジル: カリウムチャネルを開き、一酸化窒素を供与することによって作用する血管拡張薬。
これらの化合物と比較して、トリメタジジンは細胞代謝を脂肪酸の酸化からグルコースの酸化にシフトさせる能力があるため、虚血状態での細胞保護に特に効果的です .
生化学分析
Biochemical Properties
Trimetazidine works by inhibiting a specific enzyme called long-chain 3-ketoacyl-CoA thiolase . This enzyme is involved in the beta-oxidation process of fatty acids . By blocking this enzyme, this compound reduces the oxidation of fatty acids and promotes the oxidation of glucose instead .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase the viability of H9c2 cardiomyocytes subjected to hypoxia/reoxygenation (H/R) treatment . It also mitigates ischemia-induced muscle atrophy and inflammation, as well as reduces fibrosis progression .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its impact on gene expression. It is hypothesized that this compound inhibits 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation but not glucose metabolism, preventing the acidic conditions that exacerbate ischemic injury . Evidence for this mechanism is controversial .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For example, it has been demonstrated to significantly enhance angiogenesis and tissue perfusion after femoral artery ligation (FAL) when compared to the saline group .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, this compound has been shown to improve angiogenesis and tissue perfusion in ischemic rat skeletal muscle .
Metabolic Pathways
This compound is involved in several metabolic pathways. It enhances vasodilation and hemodynamic function by modulating endothelial nitric oxide synthase activity, nitric oxide production, and endothelin-1 . It also ameliorates metabolic parameters, including reducing blood glucose, mitigating oxidative stress, and dampening inflammation .
Transport and Distribution
It is known that this compound is completely absorbed at around 5 hours, and steady state is reached by the 60th hour .
Subcellular Localization
It has been suggested that this compound can balance intracellular ATP levels and protect mitochondrial functions and energy metabolism of cells during hypoxia or ischemia .
準備方法
Synthetic Routes and Reaction Conditions: Trimetazidine can be synthesized through a reductive amination reaction. The process involves the reaction of 2,3,4-trimethoxybenzaldehyde with piperazine in the presence of formic acid as a catalyst. The reaction mixture is then subjected to reflux, acidification, and rotary evaporation to obtain this compound . Another method involves the use of a complex of picolinamide and iridium as a catalyst, with formic acid serving as a hydrogen source .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the use of 2,3,4-trimethoxybenzaldehyde and piperazine as starting materials. The reaction is catalyzed by formic acid, and the product is purified through crystallization and other separation techniques. This method is advantageous due to its high yield, low cost, and environmental friendliness .
化学反応の分析
反応の種類: トリメタジジンは、以下を含むさまざまな化学反応を起こします。
酸化: トリメタジジンは、特定の条件下で酸化されて対応する酸化生成物を生成できます。
還元: この化合物は還元されて、さまざまな誘導体を生成できます。
置換: トリメタジジンは、その官能基の1つ以上が他の基に置き換えられる置換反応に関与できます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: 目的の置換に応じて、さまざまな求核剤または求電子剤を使用できます。
主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 たとえば、酸化はさまざまな酸素化誘導体を生成する可能性があり、還元はトリメタジジンのさまざまな還元形態を生成できます .
科学的研究の応用
トリメタジジンは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: これは、還元アミノ化およびその他の有機合成技術を含む研究でモデル化合物として使用されます。
生物学: トリメタジジンは、細胞代謝に対する影響と虚血性損傷からの保護について研究されています。
医学: この化合物は、狭心症、心不全、およびその他の心臓血管疾患の治療における治療の可能性について広く研究されています.
類似化合物との比較
Trimetazidine is unique in its class of cytoprotective anti-ischemic agents due to its specific mechanism of action. Similar compounds include:
Ranolazine: Another anti-anginal drug that works by inhibiting the late sodium current in cardiac cells.
Ivabradine: A drug that reduces heart rate by inhibiting the funny current (If) in the sinoatrial node.
Nicorandil: A vasodilator that works by opening potassium channels and donating nitric oxide.
Compared to these compounds, this compound’s ability to shift cellular metabolism from fatty acid oxidation to glucose oxidation makes it particularly effective in protecting cells during ischemic conditions .
特性
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-12-5-4-11(13(18-2)14(12)19-3)10-16-8-6-15-7-9-16/h4-5,15H,6-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWVSEOVJBQKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCNCC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048531 | |
| Record name | Trimetazidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
During myocardial ischemia, anaerobic metabolism takes over, increasing levels of lactic acid. The decreased intracellular pH and increased concentration of protons activates sodium-hydrogen and sodium-calcium antiport systems, raising intracellular calcium concentrations, finally leading to decreased contractility. This injury to the myocardium raises concentrations of catecholamines, which activate hormone sensitive lipase, and increasing fatty acid concentrations in plasma. When the myocardium is repurfused, fatty acid oxidation becomes the dominant form of ATP production, maintaining an acidic pH, and further exacerbating the injury. The mechanism of action of trimetazidine is not fully understood. Trimetazidine may inhibit mitochondrial 3-ketoacyl coenzyme A thiolase, decreasing long chain fatty acid β-oxidation but not glycolysis in the myocardium. The decreased long chain fatty acid β-oxidation is compensated for by increased use of glucose, preventing a lowered myocardial pH, and further decreases in contractility. However, another study suggests that 3-ketoacyl coenzyme A thiolase may not be trimetazidine's target, and that this mechanism may be incorrect. | |
| Record name | Trimetazidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
5011-34-7 | |
| Record name | Trimetazidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5011-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetazidine [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005011347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimetazidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trimetazidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2048531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimetazidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.355 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETAZIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9A0A0R9S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Trimetazidine exerts its anti-ischemic effects by optimizing cardiac energy metabolism. It does so by inhibiting the long-chain isoform of 3-ketoacyl coenzyme A thiolase (LC 3-KAT), an enzyme involved in the beta-oxidation of fatty acids. []
A: Inhibiting fatty acid oxidation shifts myocardial substrate utilization towards glucose. This shift is beneficial during ischemia because glucose oxidation requires less oxygen than fatty acid oxidation to produce the same amount of ATP. [, , , ]
A: this compound's inhibition of LC 3-KAT leads to increased glucose oxidation, improved cardiac function, and enhanced cardiac efficiency, particularly after ischemia. [, ] Additionally, it may contribute to a reduction in cardiac oxygen radical production during reperfusion. []
A: Studies indicate that this compound does not significantly alter hemodynamic parameters like heart rate, blood pressure, or coronary flow. Its cardioprotective effects are attributed primarily to its metabolic modulation. [, , , ]
ANone: This information is not explicitly provided in the provided research excerpts. Please refer to chemical databases like PubChem or ChemSpider for this information.
ANone: The provided research excerpts do not include spectroscopic data for this compound.
ANone: The provided research excerpts primarily focus on the pharmacological aspects of this compound. Information regarding its material compatibility and stability under various conditions is not discussed.
A: this compound is not known to have catalytic properties. It acts as an enzyme inhibitor, specifically targeting LC 3-KAT. [, ]
ANone: The provided research excerpts mainly focus on in vitro and in vivo studies. There is no mention of specific computational chemistry or modeling techniques used in these studies.
A: The research mentions the use of this compound in both immediate-release and modified-release tablet formulations. [, ] Additionally, one study explored a topical ophthalmic film formulation using HPMC as a hydrogel-forming polymer. []
A: While the research doesn't explicitly describe specific strategies to improve these parameters, the development of a modified-release formulation suggests efforts to optimize its pharmacokinetic profile. [, ] One study also explored a transdermal therapeutic system (TTS) incorporating limonene to enhance this compound's permeation across the skin. []
ANone: The provided research excerpts focus on the pharmacological and clinical aspects of this compound and do not discuss SHE regulations.
A: A study on healthy volunteers showed that this compound dihydrochloride tablets reach peak plasma concentration (Cmax) around 1.8 hours after oral administration. [] The elimination half-life (t1/2) was approximately 6.1 hours. []
A: In vivo studies demonstrate that this compound improves cardiac function in various animal models of heart failure and ischemia. [, , , , , ] For instance, in rats with heart failure induced by ascending aortic banding, this compound treatment prevented the down-regulation of β- and α-adrenergic receptors, reduced cardiac hypertrophy, and attenuated the increase in plasma brain natriuretic peptide (BNP) levels. []
A: One study employed cultured human aortic smooth muscle cells (HASMCs) to investigate this compound's effects on atherosclerosis. [] Results showed that this compound could inhibit oxidized LDL-induced HASMC proliferation and attenuate H2O2-induced ROS production in these cells. [] Another study utilized H9c2 cardiomyocytes to investigate the role of the CSE/H2S pathway in this compound's protection against hypoxia/reoxygenation injury. []
ANone: Various animal models were employed in the research, including:
- Rats: Isoproterenol-induced heart failure [], chronic pancreatitis [], myocardial ischemia-reperfusion injury [], ventricular fibrillation model [], and others.
- Guinea pigs: Langendorff heart, working heart, and heart-lung preparations subjected to ischemia. []
- Mice: Coxsackievirus B3-induced myocarditis. []
ANone: Clinical trials have shown that this compound:
- Improves symptoms of stable angina, reduces angina attacks, and decreases nitroglycerin consumption. [, , , , , ]
- Improves left ventricular function in patients with heart failure, including those with ischemic and non-ischemic cardiomyopathy. [, , , , , , ]
- Might reduce all-cause mortality and heart failure hospitalizations in patients with heart failure, although larger trials are needed to confirm these findings. [, , ]
- Shows promise in preventing recurrence of paroxysmal atrial fibrillation when combined with metoprolol. []
- May have preventive effects in a rat model of chronic pancreatitis. []
ANone: The provided research excerpts do not contain information regarding resistance mechanisms or cross-resistance associated with this compound.
ANone: The provided research excerpts primarily focus on the therapeutic benefits of this compound and do not extensively discuss its toxicology or long-term safety profile.
A: While the provided research does not describe specific drug delivery and targeting strategies for this compound, one study explored a transdermal delivery system (TTS) incorporating limonene to enhance its permeation across the skin. []
A: The provided research highlights the use of plasma brain natriuretic peptide (BNP) levels as a marker of heart failure severity and treatment response to this compound. [, ] One study also investigated serum heart fatty acid-binding protein (H-FABP) levels as a potential biomarker in patients with atrial fibrillation treated with this compound. []
A: One study employed a validated LC-MS/MS method to determine this compound dihydrochloride concentrations in human plasma for pharmacokinetic and bioequivalence studies. []
ANone: The provided research excerpts do not discuss the environmental impact or degradation of this compound.
A: One study described the validation of an LC-MS/MS method for quantifying this compound dihydrochloride in human plasma, demonstrating acceptable linearity, sensitivity, and precision for pharmacokinetic and bioequivalence studies. []
ANone: The research excerpts do not directly address quality control and assurance measures for this compound.
ANone: The provided research excerpts do not provide information on this compound's immunogenicity or potential to elicit immunological responses.
ANone: The provided research excerpts do not mention specific drug-transporter interactions associated with this compound.
ANone: The provided research excerpts do not elaborate on this compound's potential to induce or inhibit drug-metabolizing enzymes.
ANone: The research excerpts do not offer information on the biocompatibility or biodegradability of this compound.
A: The research mentions conventional anti-anginal therapies such as nitrates, beta-blockers, and calcium channel antagonists as alternatives to this compound. [, , ] Direct comparisons of efficacy, cost, and impact are not extensively discussed in all cases.
ANone: This topic is not covered in the provided research excerpts.
ANone: The provided research excerpts do not focus on research infrastructure or specific resources related to this compound.
A: One excerpt mentions that this compound represents a new therapeutic class and concept in coronary disease management, focusing on cellular anti-ischemic effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide](/img/structure/B612272.png)



